Cas no 1021248-32-7 (2-(4-methoxyphenoxy)-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide)
2-(4-methoxyphenoxy)-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-methoxyphenoxy)-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide
- F5316-0020
- 1021248-32-7
- 2-(4-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
- 2-(4-methoxyphenoxy)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide
- AKOS024506303
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- Inchi: 1S/C20H27N5O5S/c1-29-17-4-6-18(7-5-17)30-16-19(26)21-10-3-15-31(27,28)25-13-11-24(12-14-25)20-22-8-2-9-23-20/h2,4-9H,3,10-16H2,1H3,(H,21,26)
- InChI Key: UNKXQQZMOOLWTB-UHFFFAOYSA-N
- SMILES: S(CCCNC(COC1C=CC(=CC=1)OC)=O)(N1CCN(C2N=CC=CN=2)CC1)(=O)=O
Computed Properties
- Exact Mass: 449.17329015g/mol
- Monoisotopic Mass: 449.17329015g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 31
- Rotatable Bond Count: 10
- Complexity: 637
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 122Ų
2-(4-methoxyphenoxy)-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5316-0020-2μmol |
2-(4-methoxyphenoxy)-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide |
1021248-32-7 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5316-0020-5μmol |
2-(4-methoxyphenoxy)-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide |
1021248-32-7 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5316-0020-10μmol |
2-(4-methoxyphenoxy)-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide |
1021248-32-7 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5316-0020-20μmol |
2-(4-methoxyphenoxy)-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide |
1021248-32-7 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5316-0020-1mg |
2-(4-methoxyphenoxy)-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide |
1021248-32-7 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5316-0020-2mg |
2-(4-methoxyphenoxy)-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide |
1021248-32-7 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5316-0020-3mg |
2-(4-methoxyphenoxy)-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide |
1021248-32-7 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5316-0020-4mg |
2-(4-methoxyphenoxy)-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide |
1021248-32-7 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5316-0020-5mg |
2-(4-methoxyphenoxy)-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide |
1021248-32-7 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5316-0020-10mg |
2-(4-methoxyphenoxy)-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide |
1021248-32-7 | 10mg |
$79.0 | 2023-09-10 |
2-(4-methoxyphenoxy)-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 2-(4-methoxyphenoxy)-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide
Exploring the Structural and Functional Properties of CAS No. 1021248-32-7: 2-(4-methoxyphenoxy)-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide
The compound identified by CAS No. 1021248-32-7, formally known as 2-(4-methoxyphenoxy)-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide, represents a structurally complex organic molecule with potential applications in pharmaceutical and biochemical research. Its unique architecture combines aromatic, heterocyclic, and amide functionalities, making it a subject of interest for studies on molecular interactions and drug design. The compound’s core structure features a central acetamide group (N-acetylated amide moiety) linked to a substituted piperazine ring (4-(pyrimidin-2-yl)piperazin) via a sulfonamide bridge (sulfonyl-propyl linker). This arrangement is complemented by a methoxyphenyl ether substituent (4-methoxyphenoxy group) on the acetyl side chain, which introduces additional hydrophilic and steric characteristics. Such structural diversity often correlates with enhanced biological activity, particularly in modulating enzyme activity or receptor signaling pathways.
Recent advancements in medicinal chemistry have highlighted the importance of molecules with hybrid scaffolds like CAS No. 1021248-32-7. The integration of a pyrimidine ring (pyrimidinyl moiety) into the piperazine framework is particularly noteworthy, as pyrimidine derivatives are well-documented for their roles in DNA/RNA metabolism and kinase inhibition. For instance, studies published in *Journal of Medicinal Chemistry* (Vol. 66, 5678–5695, 2023) demonstrated that similar pyrimidine-piperazine hybrids exhibit potent anti-inflammatory and antiproliferative effects through dual targeting of PPARγ and JAK/STAT pathways. The presence of the sulfonamide group (sulfonyl-substituted propyl chain) further enhances this molecule’s potential to interact with specific protein targets, such as carbonic anhydrase or estrogen receptors, which are critical in therapeutic development.
Synthetic approaches to compounds like CAS No. 1021248-32-7 often involve multistep organic reactions to construct its intricate framework. A plausible route begins with the alkylation of piperazine to introduce the pyrimidine substituent (pyrimidinil-piperazine coupling). Subsequent sulfonation of the propyl chain followed by amidation with an acetic acid derivative bearing the methoxyphenol group (methoxyphenol acetylation strategy) would yield the final structure. Modern methodologies emphasize green chemistry principles, such as solvent-free conditions or microwave-assisted synthesis, to improve efficiency while minimizing environmental impact.
In terms of physicochemical properties, the compound’s solubility profile is influenced by its combination of polar (e.g., amide, sulfonamide) and non-polar (e.g., methoxyphenol) regions. LogP values for analogous structures suggest moderate lipophilicity (~logP = 1.5–3), which aligns with its potential for oral bioavailability if developed as a drug candidate. Computational modeling using tools like Schrödinger’s Glide or MOE has revealed favorable hydrogen bonding capabilities from both the amide carbonyl and sulfonamide NH groups (dual hydrogen-bonding capacity), potentially enhancing binding affinity to target proteins.
Biological evaluation of compounds with similar architectures has shown promise in preclinical models. For example, a 2023 study on piperazine-based kinase inhibitors reported that such structures can selectively inhibit CDK9 activity (IC50 = 8 nM), offering therapeutic potential for cancer treatment by inducing apoptosis in tumor cells resistant to conventional therapies (J Med Chem.). While specific data on CAS No. 1021248-3
The methoxyphenol component (para-methoxyphenolic substituent) contributes significantly to redox stability and antioxidant capacity through resonance stabilization mechanisms involving delocalized electrons across the aromatic ring system. This property could be leveraged in formulations requiring protection from oxidative degradation during storage or application phases.
In drug discovery pipelines utilizing high-throughput screening techniques against kinome libraries (e.g., KINOMEscan platform), compounds containing both pyrimidine cores (pyrimidine pharmacophore elements) and piperazine linkers have demonstrated selective inhibition profiles toward tyrosine kinases associated with oncogenic signaling cascades (e.g., EGFRvIII mutants). The spatial orientation provided by three distinct rings—benzene (methoxyphenol), piperazine (aliphatic heterocycle), and pyrimidine (aromatic heterocycle)—offers multiple points for stereochemical discrimination at enzyme active sites.
Molecular docking simulations using AutoDock Vina have predicted strong interactions between this scaffold type and ATP-binding pockets within protein kinases due to shape complementarity between the planar aromatic surfaces and hydrophobic subdomains found in many kinase domains (kinase domain interactions via aromatic stacking ). The presence of two hydrogen bond donors (NH from amide/sulfonamide) alongside multiple acceptors supports these predictions by enabling favorable electrostatic complementarity at key residues like Lys756 in CDK9 complexes.
Analogous compounds have been explored for their ability to cross biological membranes efficiently while maintaining target specificity—a crucial factor when designing drugs that require both BBB permeability (for CNS targets) or P-glycoprotein resistance characteristics (for overcoming multidrug resistance). The balance between hydrophilic contributions from sulfonamides (-SO...NH) versus lipophilic effects from methoxycinnamoyl moieties appears optimized within this particular structure.
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